molecular formula C17H21N5OS2 B12184600 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12184600
M. Wt: 375.5 g/mol
InChI Key: PKDLERFVFMGTES-UHFFFAOYSA-N
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Description

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound It features a unique combination of thiadiazole, pyrrole, and thiazole rings, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized using hydrazonoyl halides and potassium thiocyanate . The pyrrole and thiazole rings are then introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria . The compound’s antitumor effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

Molecular Formula

C17H21N5OS2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N5OS2/c1-3-5-9-13-20-21-16(24-13)19-15(23)14-12(8-4-2)18-17(25-14)22-10-6-7-11-22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,21,23)

InChI Key

PKDLERFVFMGTES-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)CCC

Origin of Product

United States

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